molecular formula C29H24N2O6 B12024633 3-(2-(Diphenoxyacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate CAS No. 767339-38-8

3-(2-(Diphenoxyacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Katalognummer: B12024633
CAS-Nummer: 767339-38-8
Molekulargewicht: 496.5 g/mol
InChI-Schlüssel: BNHWZSAOTJBYCB-TWKHWXDSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-(Diphenoxyacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C29H24N2O6 and a molecular weight of 496.524 g/mol . This compound is known for its unique structure, which includes a phenyl group, a methoxybenzoate group, and a diphenoxyacetyl group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

The synthesis of 3-(2-(Diphenoxyacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the diphenoxyacetyl intermediate, followed by the introduction of the carbohydrazonoyl group. The final step involves the esterification of the phenyl group with 4-methoxybenzoic acid. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Analyse Chemischer Reaktionen

3-(2-(Diphenoxyacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(2-(Diphenoxyacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(2-(Diphenoxyacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

3-(2-(Diphenoxyacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

767339-38-8

Molekularformel

C29H24N2O6

Molekulargewicht

496.5 g/mol

IUPAC-Name

[3-[(E)-[(2,2-diphenoxyacetyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C29H24N2O6/c1-34-23-17-15-22(16-18-23)28(33)35-26-14-8-9-21(19-26)20-30-31-27(32)29(36-24-10-4-2-5-11-24)37-25-12-6-3-7-13-25/h2-20,29H,1H3,(H,31,32)/b30-20+

InChI-Schlüssel

BNHWZSAOTJBYCB-TWKHWXDSSA-N

Isomerische SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=N/NC(=O)C(OC3=CC=CC=C3)OC4=CC=CC=C4

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=NNC(=O)C(OC3=CC=CC=C3)OC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.